![molecular formula C19H17N5O3 B4166950 N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4166950.png)
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide
Overview
Description
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide, also known as MPA-NP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and proliferation, DNA damage response, and apoptosis.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has been widely used in scientific research for its ability to inhibit CK2, which has been implicated in many diseases, including cancer, Alzheimer's disease, and viral infections. CK2 is known to play a critical role in the regulation of many cellular processes, including cell growth and proliferation, DNA damage response, and apoptosis. By inhibiting CK2, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has the potential to be used as a therapeutic agent for the treatment of these diseases.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can disrupt many cellular processes, leading to cell death or apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can reduce tumor growth and improve survival rates in animal models of cancer. N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide in lab experiments is its high potency and specificity for CK2. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one limitation of using N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure that the observed effects are specific to CK2 inhibition.
Future Directions
There are many future directions for the use of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide in scientific research. One potential application is in the development of new cancer therapies that target CK2. N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide could also be used to study the role of CK2 in other diseases, such as Alzheimer's disease and viral infections. Additionally, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide could be used as a tool to study the downstream effects of CK2 inhibition, such as changes in gene expression and protein phosphorylation. Overall, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has the potential to be a valuable tool for studying the role of CK2 in various cellular processes and diseases.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-13-4-2-6-18(22-13)23-19(25)16-10-15(24(26)27)7-8-17(16)21-12-14-5-3-9-20-11-14/h2-11,21H,12H2,1H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNKTWDOMHKHKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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